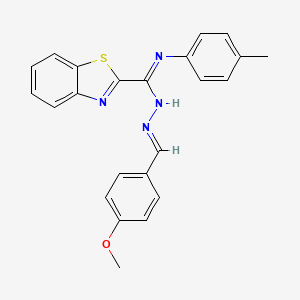![molecular formula C12H7ClF3NO2 B5512689 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5512689.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-furamide is a chemical compound with notable properties and applications in various fields. It belongs to a class of compounds that have been extensively studied for their biological and pharmacological activities.
Synthesis Analysis
- This compound can be synthesized through a series of chemical reactions involving specific substitutions at different positions on its molecular structure. For instance, substitutions at the 2-position of its pyrimidine ring affect its activity significantly, demonstrating the importance of this position in the compound's overall structure and function (Palanki et al., 2000).
Molecular Structure Analysis
- The molecular structure of this compound has been characterized through crystal structure analysis. It exhibits certain structural features like the inclination of furan and benzene rings, and differences in exocyclic bond angles at furan C(2) and C(5) atoms, which are common in furan compounds and may be attributed to hybridization effects (Galešić & Vlahov, 1990).
Chemical Reactions and Properties
- This compound is involved in various chemical reactions, leading to the formation of different compounds. For example, its reaction with active methylene compounds and amides can lead to the formation of oxazole derivatives (Kataoka et al., 1998).
Aplicaciones Científicas De Investigación
Inhibition and Gene Expression Studies Investigations into the structure-activity relationship of N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide have revealed its potential as an inhibitor of transcription mediated by both NF-kappaB and AP-1 transcription factors. These findings, stemming from modifications to the pyrimidine portion of the compound, underscore the significance of the carboxamide group at the 5-position for activity, highlighting its potential in developing therapies targeting these transcription factors (Palanki et al., 2000).
Crystal Structure Analysis Research into 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide, a compound structurally similar but not identical to N-[2-chloro-5-(trifluoromethyl)phenyl]-2-furamide, contributes to understanding the chemical properties and potential applications of related furamide derivatives. The study provides detailed insights into the compound's crystal structure, offering a foundation for further exploration of its biological and pharmacological activities (Galešić & Vlahov, 1990).
Antiplasmodial Activity A related area of research highlights the antiplasmodial activities of N-acylated furazan-3-amine derivatives, which demonstrate potential against Plasmodium falciparum strains. This research emphasizes the impact of the acyl moiety on activity, with specific benzamides showing promise as antimalarial agents, illustrating the broader relevance of acylated compounds in medicinal chemistry (Hermann et al., 2021).
Phase Transfer Catalysis The synthesis of N-aryl-5-(2-chlorophenyl)-2-furamides through phase transfer catalysis, utilizing polyethylene glycol-400, represents a significant advancement in the efficient production of these compounds. This methodology offers a streamlined, environmentally friendly approach to generating furamide derivatives with potential applications across various scientific research fields (Wang et al., 2000).
Chemosensor Development Another intriguing application is the development of a phenoxazine-based fluorescence chemosensor for the discriminative detection of Cd2+ and CN− ions. This research highlights the versatility of furamide derivatives in creating sensitive, selective tools for environmental monitoring and biomedical diagnostics (Ravichandiran et al., 2020).
Mecanismo De Acción
Propiedades
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3NO2/c13-8-4-3-7(12(14,15)16)6-9(8)17-11(18)10-2-1-5-19-10/h1-6H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKKHNQDJDJCLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-oxo-2-{4-[6-(1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinyl}ethyl)benzamide](/img/structure/B5512627.png)
![N,N-dimethyl-2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5512635.png)
![2-ethyl-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-5-pyrimidinecarboxamide](/img/structure/B5512642.png)


![N-[3-(4-fluorophenyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B5512672.png)
![2-bromo-N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]benzohydrazide](/img/structure/B5512683.png)
![5,6-dimethyl-3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5512694.png)
![N-{2-[2-(3,4-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-3-(2-furyl)acrylamide](/img/structure/B5512697.png)

![ethyl 3-[4-methyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxylate](/img/structure/B5512713.png)
![N-(3-chloro-4-methylphenyl)-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinecarboxamide](/img/structure/B5512717.png)
![4-[(2-methyl-1,3-benzoxazol-6-yl)carbonyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5512719.png)